Celestrol methyl ester

Description

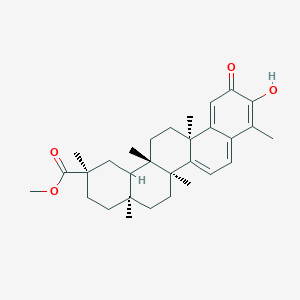

Celestrol methyl ester is a derivative of celastrol, a naturally occurring triterpenoid isolated from Tripterygium wilfordii (Thunder God Vine).

Properties

Molecular Formula |

C30H40O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

methyl (2R,4aS,6aR,6aS,14aS)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23?,26-,27-,28+,29-,30+/m1/s1 |

InChI Key |

JFACETXYABVHFD-RKHSXEAASA-N |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)OC)C)C)C)C)O |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O |

Synonyms |

pristimerin |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Anti-Aging and Pharmacological Potential

- Celastrol (parent compound) demonstrates proteasome inhibition and leptin sensitization, mechanisms linked to lifespan extension in model organisms .

- Cercosporin (fungal polyketide) and dorsomorphin (BMP inhibitor) share anti-aging targets but lack ester modifications, suggesting this compound’s ester group may enhance membrane permeability .

Q & A

Q. What are the standard methodologies for synthesizing Celestrol methyl ester, and how can purity be validated?

this compound synthesis typically involves esterification of celestrol with methanol under acidic or basic catalysis. Key parameters include molar ratios, catalyst type (e.g., H₂SO₄ or KOH), and reaction temperature. Purity is validated via chromatographic techniques (e.g., GC-MS or HPLC) to quantify methyl ester content . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks corresponding to ester carbonyl (~170 ppm in ¹³C NMR) and methoxy groups (~3.6 ppm in ¹H NMR) .

Q. How should researchers design initial experiments to screen reaction parameters for this compound synthesis?

Begin with factorial designs (e.g., 2^k designs) to test variables like catalyst concentration (0.5–2.0 wt%), alcohol-to-celestrol molar ratios (3:1–9:1), and temperature (40–80°C). Response Surface Methodology (RSM) can optimize interactions between parameters, with methyl ester yield as the response variable . Include triplicate runs to assess reproducibility and calculate standard deviations .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- GC-MS : Quantify methyl ester content and identify fatty acid profiles .

- FTIR : Confirm ester formation via C=O stretching (~1740 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .

- NMR : Resolve structural details (e.g., methoxy group at δ 3.6–3.7 ppm in ¹H NMR) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can the Taguchi method improve the optimization of this compound synthesis?

The Taguchi method uses orthogonal arrays (e.g., L9) to test multiple parameters with minimal experiments. For example, a 4-factor, 3-level design (catalyst type, concentration, molar ratio, temperature) identifies optimal conditions via signal-to-noise (S/N) ratios. Catalyst concentration often dominates yield (77.5% contribution in biodiesel studies), followed by temperature and molar ratio . Validate optimized parameters (e.g., 1.5 wt% KOH, 60°C) with ANOVA to confirm significance (p < 0.05) .

Q. What statistical approaches resolve contradictions in methyl ester yield data across studies?

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

- Sensitivity Analysis : Quantify how input uncertainties (e.g., catalyst purity) affect yield predictions .

- Multivariate Regression : Model yield as a function of parameters (e.g., R² > 0.90 indicates robust fit) . Contradictions often arise from unaccounted variables (e.g., raw material impurities); replicate experiments under controlled conditions to isolate factors .

Q. How do solvent selection and extraction protocols influence this compound recovery?

Polar aprotic solvents (e.g., diethyl ether) enhance ester solubility during liquid-liquid extraction. Centrifugation (10,000 rpm, 15 min) separates phases, followed by rotary evaporation (40°C, 200 mbar) to isolate the ester . For scale-up, consider Soxhlet extraction with hexane:ethanol (2:1 v/v) to maximize yield while minimizing solvent waste .

Q. What strategies ensure reproducibility in transesterification studies of this compound?

- Standardized Protocols : Document catalyst activation (e.g., drying KOH at 110°C for 2 hr) and solvent degassing .

- Interlaboratory Validation : Share samples with collaborating labs to cross-verify yields using identical GC-MS parameters .

- Error Tracking : Use control charts to monitor batch-to-batch variability in raw materials (e.g., celestrol purity ≥95%) .

Q. How can researchers address ethical and safety concerns in handling this compound?

- Toxicity Screening : Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess acute toxicity before in vivo studies .

- Waste Management : Neutralize acidic/basic catalysts with dilute NaOH/HCl before disposal .

- Ethical Compliance : Obtain institutional approval for biological testing and adhere to ARRIVE guidelines for animal studies .

Methodological Guidelines

- Experimental Design : Prioritize RSM or Taguchi over one-variable-at-a-time (OVAT) to capture parameter interactions .

- Data Reporting : Include raw data tables with mean ± SD, confidence intervals (95%), and p-values in supplementary materials .

- Reproducibility : Archive samples at –20°C and publish detailed spectra (NMR, IR) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.